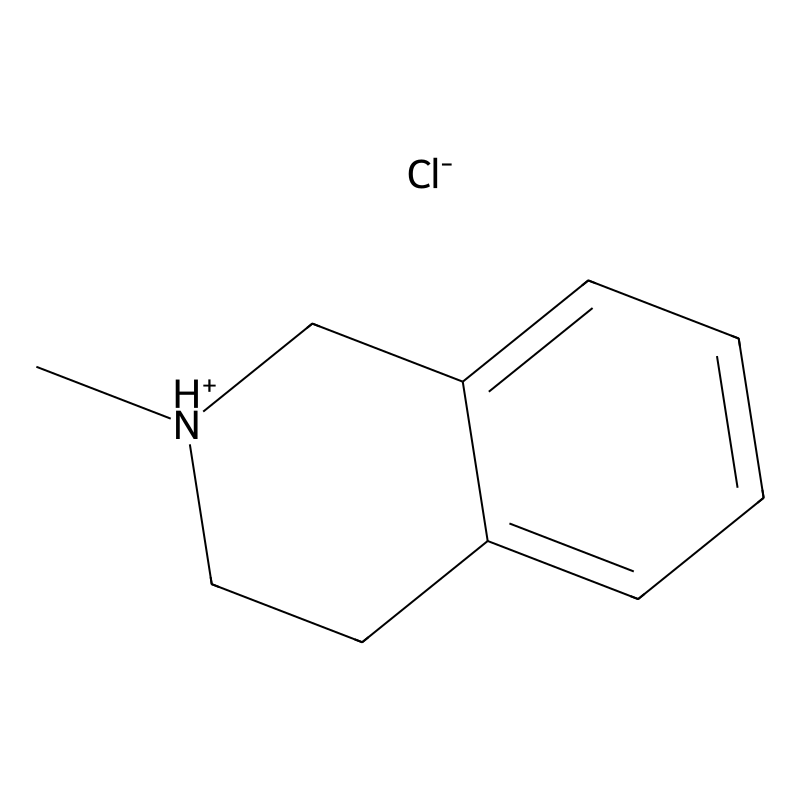2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Potential Bioactivity: The core structure of 2-Methyl-1,2,3,4-tetrahydroisoquinoline is found in various biologically active alkaloids, including papaverine and berberine []. These alkaloids have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-microbial effects [, ]. This suggests that 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride might also possess interesting bioactivity, but further research is needed to confirm this.
2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃N·HCl and a molecular weight of 183.68 g/mol. It is categorized as a tetrahydroisoquinoline derivative, characterized by a bicyclic structure that includes a saturated isoquinoline ring system. The compound appears as a hygroscopic solid and is soluble in water, which makes it suitable for various applications in chemical and biological research .
The chemical behavior of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be analyzed through various reactions:
- Alkylation Reactions: The nitrogen atom in the tetrahydroisoquinoline structure can act as a nucleophile, allowing for alkylation with various electrophiles.
- Reduction Reactions: The compound can undergo reduction to yield other derivatives; for example, reduction of the double bond in the isoquinoline ring can lead to more saturated forms.
- Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions where it can act as a proton donor or acceptor depending on the conditions .
Research indicates that 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits several biological activities:
- Neuroprotective Effects: Compounds within the tetrahydroisoquinoline class have been studied for their potential neuroprotective properties against neurodegenerative diseases.
- Antidepressant Activity: Some studies suggest that this compound may possess antidepressant-like effects in animal models, possibly due to its interaction with neurotransmitter systems .
- Analgesic Properties: Preliminary data indicate potential analgesic effects, making it a candidate for pain management research .
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several key steps:
- Formation of Isoquinoline Skeleton: The initial step often involves cyclization of appropriate precursors such as phenylpropanolamines.
- Methylation: Methylation at the 2-position can be achieved using methylating agents like methyl iodide or dimethyl sulfate.
- Hydrochloride Formation: The final product is converted into its hydrochloride form by treatment with hydrochloric acid .
2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has various applications across different fields:
- Pharmaceutical Research: It serves as a lead compound in the development of new drugs targeting neurological disorders.
- Chemical Biology: Used in studies investigating the mechanisms of action of isoquinoline derivatives on biological systems.
- Analytical Chemistry: Employed as a standard reference material in high-performance liquid chromatography due to its well-defined properties .
Interaction studies involving 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride focus on its effects on various biological targets:
- Receptor Binding Studies: Research has shown that this compound interacts with serotonin and dopamine receptors, which may explain its antidepressant and neuroprotective effects.
- Enzyme Inhibition: It has been evaluated for its ability to inhibit specific enzymes related to neurotransmitter metabolism .
Several compounds share structural similarities with 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methyl-1,2,3,4-tetrahydroisoquinoline HCl | C₁₀H₁₃N·HCl | Exhibits different receptor affinity profiles. |
| 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C₁₁H₁₅N·HCl | Contains a methoxy group that alters solubility. |
| 8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C₁₁H₁₅N·HCl | Known for enhanced neuroprotective effects. |
The uniqueness of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride lies in its specific methyl substitution pattern and its resultant biological activities compared to these similar compounds. Its distinct interactions with neurotransmitter systems may provide insights into novel therapeutic approaches for treating mood disorders and neurodegenerative diseases .








